

In Vivo Pharmacokinetic Profile of Ravidasvir Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ravidasvir hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic (PK) properties of **Ravidasvir hydrochloride** against other leading direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). The information presented is collated from various clinical and preclinical studies to aid researchers in evaluating its potential and designing future investigations.

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Ravidasvir and selected comparator drugs. It is important to note that these values are derived from separate studies and are not from head-to-head comparative trials. Variations in study design, patient populations, and analytical methods should be considered when interpreting these data.

Ravidasvir Hydrochloride

Dose	Population	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Study
100 mg (single)	Healthy Volunteers	256.0 ± 71.9	3.0 (2.0-4.0)	2180 ± 544	7.94 ± 1.83	[1]
200 mg (single)	Healthy Volunteers	487.0 ± 153.0	3.0 (2.0-6.0)	4880 ± 1230	8.65 ± 1.63	[1]
300 mg (single)	Healthy Volunteers	623.0 ± 192.0	4.0 (2.0-6.0)	6890 ± 2230	9.07 ± 1.88	[1]
200 mg (multiple)	Healthy Volunteers	575.0 ± 141.0	4.0 (2.0-6.0)	5670 ± 1230	11.2 ± 2.6	[1]
35 mg/kg (single)	Wistar Rats	132.35 ± 26.41	1.50 ± 0.15	525.90 ± 105.18	-	[2]

Data for single doses in healthy volunteers are presented as mean ± standard deviation for Cmax and AUC, and median (range) for Tmax.[1] Multiple dose data is also from healthy volunteers.[1] The rat study provides additional preclinical data.[2]

Comparator Direct-Acting Antivirals

Drug	Dose	Population	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Study
Sofosbuvir	400 mg	Healthy/HCV	-	0.5-2	-	~0.4 (parent)	[1][2]
~27 (GS-331007)							
Ledipasvir	90 mg	Healthy/HCV	-	4-4.5	-	47	[3][4]
Danoprevir	100 mg (with Ritonavir)	Healthy Volunteers	-	-	-	-	[5][6]
Glecaprevir	300 mg	HCV Adults	-	-	-	-	[7][8][9]
Pibrentasvir	120 mg	HCV Adults	-	-	-	-	[7][8][9]

Pharmacokinetic data for comparator drugs are often presented for the fixed-dose combinations. Sofosbuvir is rapidly metabolized to the active triphosphate GS-461203 and the major circulating, inactive metabolite GS-331007, for which pharmacokinetic parameters are often reported.[1][2] The half-life of the parent sofosbuvir is short, while the metabolite has a long half-life.[1][2] Ledipasvir has a long half-life, supporting once-daily dosing.[3][4] Danoprevir exposure is significantly increased when co-administered with ritonavir.[5][6] For Glecaprevir and Pibrentasvir, detailed public data on Cmax and AUC in ng/mL is less consistently reported in single values across studies.[7][8][9]

Experimental Protocols

The data presented in this guide are derived from clinical and preclinical studies with specific methodologies. Below are generalized experimental protocols based on the cited literature.

Human Pharmacokinetic Studies (Ravidasvir)

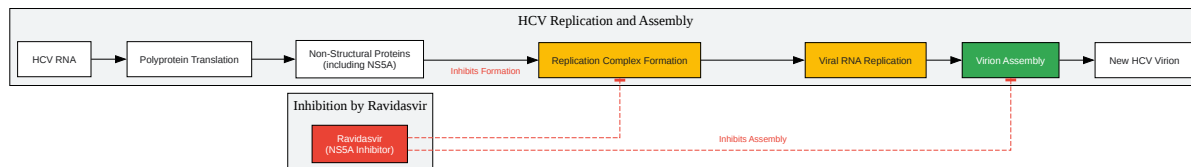
- Study Design: Phase 1, open-label, single and multiple-dose studies were conducted in healthy adult volunteers.[1][4] Some studies were randomized and placebo-controlled.[1]
- Dosing: Single oral doses of Ravidasvir (e.g., 100 mg, 200 mg, 300 mg) or multiple once-daily doses (e.g., 200 mg for 7 days) were administered.[1]
- Sample Collection: Blood samples were collected at pre-defined time points before and after drug administration.
- Bioanalysis: Plasma concentrations of Ravidasvir and its metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key PK parameters such as C_{max}, T_{max}, AUC, and half-life.[1] Population pharmacokinetic models, often two-compartment models with first-order elimination, have also been developed to describe the data.[3][10]

Animal Pharmacokinetic Studies (Ravidasvir)

- Animal Model: Studies have been conducted in male Wistar rats (180–220 g).[2]
- Dosing: A single oral dose of Ravidasvir (e.g., 35 mg/kg) was administered.[2]
- Sample Collection: Blood samples were collected at various time points post-administration.
- Bioanalysis: Plasma concentrations were quantified using a validated LC-MS/MS method.[2]
- Pharmacokinetic Analysis: Non-compartmental analysis was applied to determine the pharmacokinetic parameters.[2]

Mechanism of Action: NS5A Inhibition

Ravidasvir is a potent inhibitor of the Hepatitis C virus non-structural protein 5A (NS5A).[1][4] NS5A is a multi-functional phosphoprotein that plays a crucial role in viral RNA replication and virion assembly.[11][12] The precise mechanism of NS5A inhibitors is complex and not fully elucidated but is known to involve the disruption of the HCV replication complex and interference with the assembly of new viral particles.[11][12]

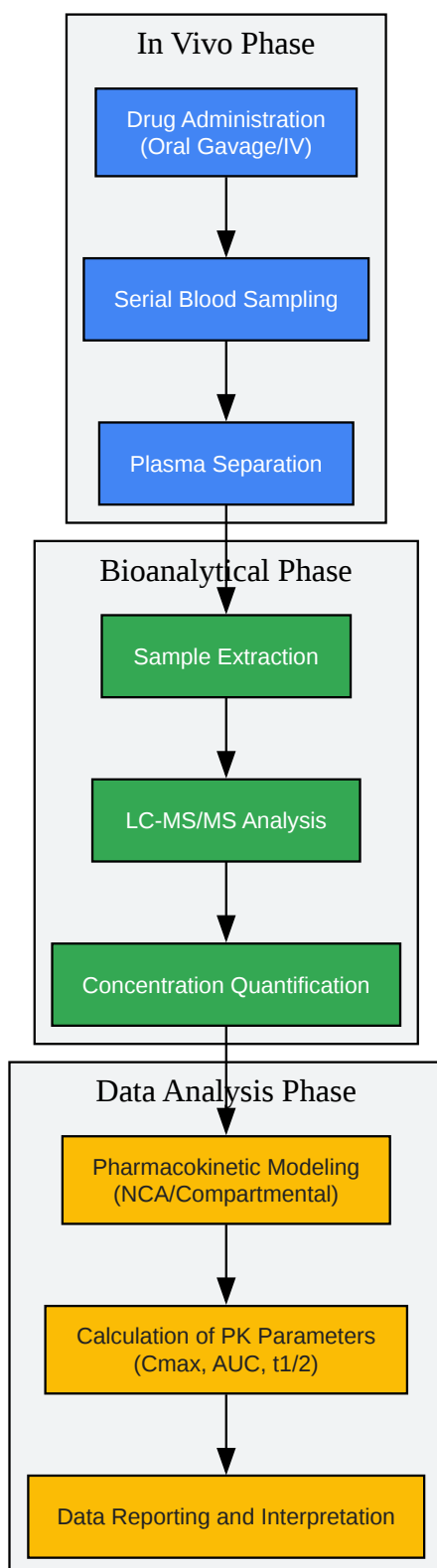


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Caption: Mechanism of action of Ravidasvir as an NS5A inhibitor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.



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Caption: A generalized workflow for in vivo pharmacokinetic studies.

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